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Compound of Interest

2-Chloroethyl 4-fluorophenyl
Compound Name:
sulfone

Cat. No.: B1349363

For Immediate Release:

This guide provides a comparative analysis of the spectroscopic properties of 2-Chloroethyl 4-
fluorophenyl sulfone, a key intermediate in various chemical syntheses. The following
sections detail its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
characteristics, offering a comparison with structurally related compounds. This information is
intended for researchers, scientists, and professionals in the field of drug development and
materials science to facilitate compound identification and characterization.

Chemical Structure and Properties

2-Chloroethyl 4-fluorophenyl sulfone is a white to off-white crystalline solid. Its fundamental
properties are summarized in the table below.

Property Value

CAS Number 33330-46-0
Molecular Formula CsHsCIFO2S
Molecular Weight 222.66 g/mol
Melting Point 67 °C
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Predicted NMR Spectroscopic Data

While specific experimental spectra for 2-Chloroethyl 4-fluorophenyl sulfone are not readily
available in the public domain, its *H and 3C NMR spectra can be predicted based on the
analysis of structurally analogous compounds. The expected chemical shifts are presented
below, offering a valuable reference for researchers.

Table 1: Predicted *H and **C NMR Data for 2-Chloroethyl
4-fluorophenyl sulfone

Predicted Chemical

Coupling Constant

1H NMR _ Multiplicity .
Shift (ppm) (J) in Hz
H-a (CI-CHz) 3.8-4.0 Triplet ~6 Hz
H-B (S-CH2) 3.4-36 Triplet ~6 Hz
) 7.9 - 8.1 (ortho to )
Aromatic Protons Multiplet

SO2)

7.2 -7.4 (orthoto F)

Multiplet

Predicted Chemical

e MR Shift (ppm)
C-a (CI-CH2) 40 - 45
C-B (S-CHz) 55 - 60

C (ipso, S-C) 135 - 140
C (ortho to SO2) 128 - 132

C (orthoto F)

115 - 120 (d, 1JCF =
255 Hz)

C (ipso, F-C)

160 - 165 (d, 2JCF =
25 Hz)

Comparative NMR Data of Structurally Similar

Compounds
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To provide context for the predicted data, the following table summarizes the experimental
NMR data for 2-Chloroethyl phenyl sulfone and 2-Chloroethyl p-chlorophenyl sulfone.

Table 2: Experimental NMR Data for Analogous Sulfones
IH NMR Chemical Shifts 13C NMR Chemical Shifts

Compound
(ppm) (ppm)

Aromatic: 7.5-8.0 (m),
2-Chloroethyl phenyl sulfone CH2S0:2: 3.5-3.7 (t), CH2CI:
3.8-4.0 (t)

Aromatic: 127-134, C-S: 139,
CH2S0:2: 57.5, CH2CI: 41.2

Aromatic: 129.5, 129.8, C-ClI:
141.5, C-S: 137.8, CH2S0:z:
57.3, CH2CI: 41.0

2-Chloroethyl p-chlorophenyl Aromatic: 7.5 (d), 7.9 (d),
sulfone CH2S0:2: 3.6 (t), CH2CI: 3.9 (1)

Mass Spectrometry Analysis

The mass spectrum of 2-Chloroethyl 4-fluorophenyl sulfone is expected to show a molecular
ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a
distinct isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1
ratio).

Table 3: Predicted Mass Spectrometry Data for 2-
ChlgLo_ej;h;dA_tlugLQphgmLLs_ulfone

Predicted Fragment lon

222/224 [M]* (Molecular lon)
159 [M - CH2CH:CIJ*
143 [FCeHaSO2]*

95 [FCeHa]*

63 [CH2CH2CI]*

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1349363?utm_src=pdf-body
https://www.benchchem.com/product/b1349363?utm_src=pdf-body
https://www.benchchem.com/product/b1349363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

The following are generalized experimental protocols for acquiring NMR and mass
spectrometry data for compounds of this class.

NMR Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
» Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

e Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of the
deuterated solvent.

e Acquisition Parameters (*H NMR):

[¢]

Pulse Program: Standard single pulse.

[e]

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64.

[e]

o

Relaxation Delay: 1-2 seconds.

e Acquisition Parameters (33C NMR):

[¢]

Pulse Program: Proton-decoupled.

[e]

Spectral Width: 0 to 200 ppm.

o

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

Mass Spectrometry

 Instrumentation: A mass spectrometer equipped with an Electron lonization (EI) or
Electrospray lonization (ESI) source.

o Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).
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e EI-MS Parameters:
o lonization Energy: 70 eV.
o Source Temperature: 200-250 °C.
o ESI-MS Parameters:
o Solvent: Acetonitrile or methanol with 0.1% formic acid.
o Capillary Voltage: 3-4 kV.

o Nebulizer Gas: Nitrogen.

Predicted Mass Spectrometry Fragmentation
Pathway

The fragmentation of 2-Chloroethyl 4-fluorophenyl sulfone in a mass spectrometer is a key
identifier. The following diagram illustrates the logical relationship of the expected

fragmentation pattern.

SO2

Fragment 1[C6H4FSO2]+ (m/z 159) - Fragment 2[C6H4F]+ (m/z 95)

- C2H4CI

M+ [C8HBCIFO2S]+ (m/z 222/224)

- C6H4FS02

Fragment 3[C2H4CI]+ (m/z 63/65)

Click to download full resolution via product page

Caption: Predicted fragmentation of 2-Chloroethyl 4-fluorophenyl sulfone.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroethyl 4-fluorophenyl
sulfone: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349363#nmr-and-mass-spectrometry-of-2-
chloroethyl-4-fluorophenyl-sulfone]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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